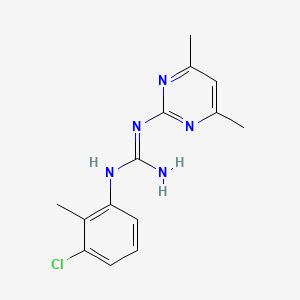
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPG, is an organochlorine compound that has been used as a research tool in a variety of areas. CMPG is a small molecule that can be synthesized in a laboratory setting, and it has been used to study a wide range of biological processes, including protein-protein interactions, signal transduction, and enzyme regulation. CMPG has been used to study the effects of various drugs on the human body and to investigate the biochemical and physiological effects of various compounds. In addition, CMPG has been used to study the effects of environmental pollutants on the human body.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have been synthesized and explored for their potential in creating new heterocyclic compounds. These derivatives are formed through cyclization reactions involving α-bromoacetophenone and ethyl bromoacetate, leading to the creation of novel imidazole and imidazolidin-4-one derivatives (Shestakov et al., 2011).
Biological Activities
- Derivatives of N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have demonstrated antibacterial and antifungal activities. For example, synthesis of 4-thiazolidinones and 2-azetidinones from chalcone derivatives involving guanidine nitrate has led to compounds effective against bacterial and fungal strains (Patel & Patel, 2017).
- Certain N-aryl-N′-(2-pyrimidinyl) guanidine derivatives have been synthesized as potential antimicrobial agents, demonstrating marked effects against certain pathogenic microorganisms like Escherichia coli (Eisa et al., 1990).
Herbicidal Applications
- Novel compounds involving N-(4,6-dimethylpyrimidin-2-yl) guanidine have been synthesized and evaluated for herbicidal activities. These compounds, characterized through various chemical analysis methods, have shown significant inhibitory activity against specific plant species, indicating their potential as herbicides (Fu-b, 2014).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-7-9(2)18-14(17-8)20-13(16)19-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOHLSJMFXUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



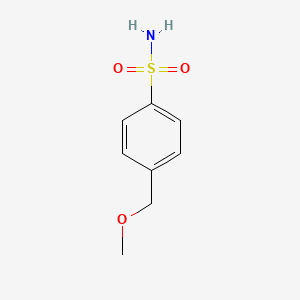
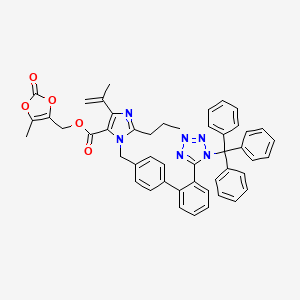
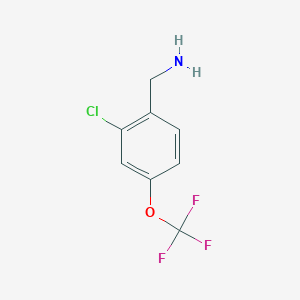
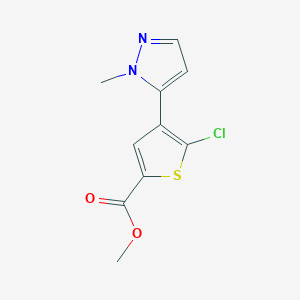
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
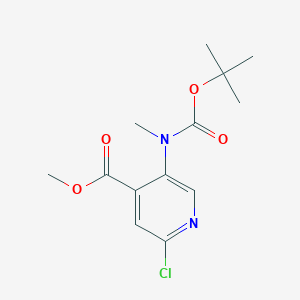


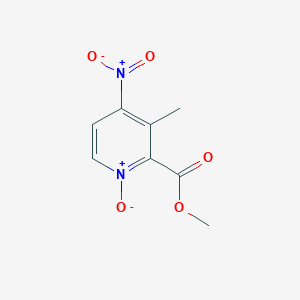



![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)